1-Bromo-3-cyclopropylthiobenzene
Overview
Description
1-Bromo-3-cyclopropylthiobenzene is a chemical compound with the CAS Number: 1280786-81-3 and a molecular weight of 229.14 . It is used in various scientific research, including organic synthesis, drug development, and material science.
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-cyclopropylthiobenzene can be represented by the linear formula C9H9BrS . The Inchi Code for this compound is 1S/C9H9BrS/c10-7-2-1-3-9 (6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 .Scientific Research Applications
Synthesis of Complex Molecules
One notable application of 1-Bromo-3-cyclopropylthiobenzene derivatives includes their role in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, achieved through bromine–lithium exchange reactions. This process involves the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to intramolecular cyclization to yield the corresponding 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones in good yields, highlighting its importance in constructing sulfur-containing heterocycles (Kobayashi et al., 2013).
Reaction Mechanism Studies
The compound's involvement in the Friedel-Crafts reaction, where 1-bromo-1-fluoro cyclopropanes react with aromatic compounds under selective conditions, demonstrates its utility in exploring reaction mechanisms, particularly in the selective reaction of halogen atoms under varying temperatures (Mu¨ller & Weyerstahl, 1975).
Material Synthesis and Functionalization
Additionally, 1-Bromo-3-cyclopropylthiobenzene derivatives have been used in the assembly of indeno[1,2-c]chromenes via palladium-catalyzed reactions, showcasing the potential for synthesizing complex polycyclic structures from simple starting materials (Pan et al., 2014).
Antimicrobial Applications
Furthermore, derivatives of 1-Bromo-3-cyclopropylthiobenzene have been explored for their antimicrobial properties, where certain synthesized heterocycles utilizing shrimp chitin as a natural catalyst showed promising activities against various microorganisms, indicating the compound's relevance in developing new antimicrobial agents (Zayed et al., 2014).
properties
IUPAC Name |
1-bromo-3-cyclopropylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAQKMAPMVMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682088 | |
Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopropylthiobenzene | |
CAS RN |
1280786-81-3 | |
Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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